molecular formula C5H8F2O B13184148 3,3-Difluoro-2-methyloxolane

3,3-Difluoro-2-methyloxolane

Cat. No.: B13184148
M. Wt: 122.11 g/mol
InChI Key: YKRCDMGMDCHSGG-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methyloxolane is a fluorinated organic compound that belongs to the class of oxolanes. Oxolanes are five-membered cyclic ethers, and the presence of fluorine atoms in the structure of this compound imparts unique chemical and physical properties to the compound. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methyloxolane can be achieved through several methods. One common approach involves the difluoromethylation of oxolane derivatives. For example, the reaction of 2-methyloxolane with difluorocarbene precursors under controlled conditions can yield this compound. Another method involves the use of difluoromethylating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) to introduce the difluoromethyl group into the oxolane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable synthetic routes is an ongoing area of research to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methyloxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorinated oxolane derivatives.

    Reduction: Reduction reactions can yield partially or fully reduced products.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various difluorinated oxolane derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3,3-Difluoro-2-methyloxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methyloxolane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-2-methyloxolane is unique due to the presence of two fluorine atoms at the 3-position of the oxolane ring, which imparts enhanced stability, lipophilicity, and bioavailability compared to its non-fluorinated analogs. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C5H8F2O

Molecular Weight

122.11 g/mol

IUPAC Name

3,3-difluoro-2-methyloxolane

InChI

InChI=1S/C5H8F2O/c1-4-5(6,7)2-3-8-4/h4H,2-3H2,1H3

InChI Key

YKRCDMGMDCHSGG-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(F)F

Origin of Product

United States

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